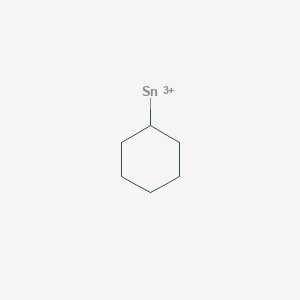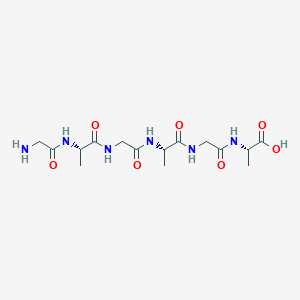
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: is a synthetic peptide composed of repeating units of glycine and alanine. It is a relatively simple peptide with a molecular formula of C10H18N4O5 and a molecular weight of 274.27 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often utilize automated peptide synthesizers to increase efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues under certain conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as carbodiimides and succinimides are used for coupling reactions.
Major Products:
Hydrolysis: Results in the formation of individual amino acids or shorter peptide fragments.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Yields modified peptides with altered functional groups.
Applications De Recherche Scientifique
Chemistry: Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine is used as a model compound in peptide chemistry studies to understand peptide bond formation, stability, and reactivity .
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms .
Industry: In materials science, this compound is explored for its potential use in the development of biocompatible materials and hydrogels .
Mécanisme D'action
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanine depends on its specific application. In drug delivery, the peptide can enhance the stability and solubility of therapeutic agents. It may interact with cellular membranes, facilitating the transport of drugs into cells. The molecular targets and pathways involved vary based on the specific therapeutic context .
Comparaison Avec Des Composés Similaires
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar properties.
Glycyl-L-alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-alanine: A longer peptide with additional glycine and alanine residues.
Uniqueness: this compound is unique due to its specific sequence and length, which confer distinct physicochemical properties. Its simplicity makes it an ideal model for studying fundamental aspects of peptide chemistry and biology .
Propriétés
Numéro CAS |
189352-02-1 |
|---|---|
Formule moléculaire |
C15H26N6O7 |
Poids moléculaire |
402.40 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N6O7/c1-7(19-10(22)4-16)13(25)17-5-11(23)20-8(2)14(26)18-6-12(24)21-9(3)15(27)28/h7-9H,4-6,16H2,1-3H3,(H,17,25)(H,18,26)(H,19,22)(H,20,23)(H,21,24)(H,27,28)/t7-,8-,9-/m0/s1 |
Clé InChI |
TUMNSHSDHZALPE-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


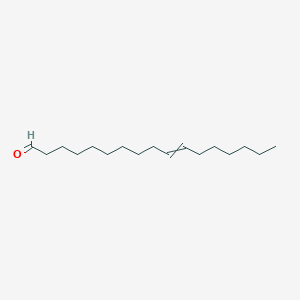
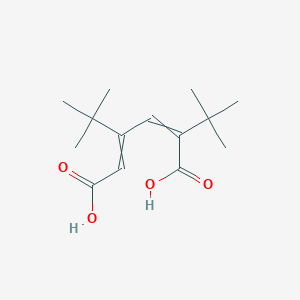
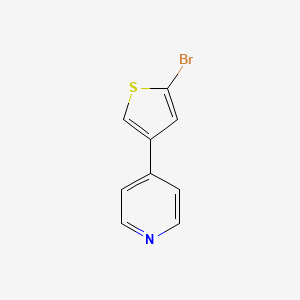
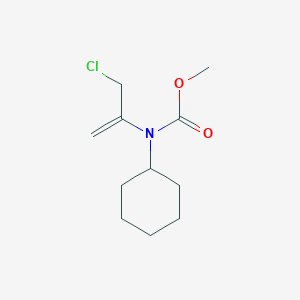
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
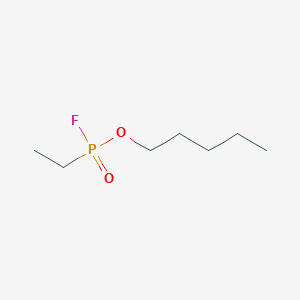
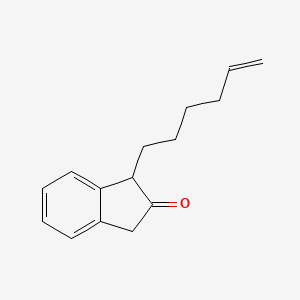
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
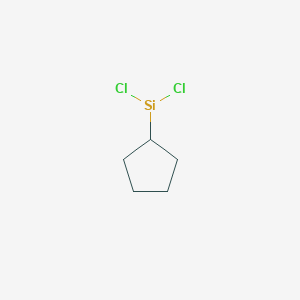
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)

